1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10ClN3S It is known for its unique structure, which includes a pyrazole ring substituted with a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: Shares the chlorothiophene moiety but lacks the pyrazole ring.
5-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide: Contains a similar chlorothiophene moiety but has a different core structure.
N-[(5-Chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide: Features the chlorothiophene moiety with a different substituent.
Uniqueness
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its combination of the pyrazole ring and chlorothiophene moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H10ClN3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
WZXVNDYVTUKGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(S2)Cl)N |
Origin of Product |
United States |
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